CK2-IN-3

Casein Kinase 2 Kinase Inhibitor Binding Affinity

Broad-spectrum or less-selective CK2 inhibitors (e.g., TBB, silmitasertib) confound mechanistic studies through off-target inhibition of CLK2, DAPK3, and HIPK3. CK2-IN-3 is an exclusively selective, ATP-competitive CK2 inhibitor engineered to eliminate polypharmacology artifacts and enable unambiguous target engagement. • Kd = 12 nM; exclusive CK2 selectivity validated against CLK2, DAPK3, and HIPK3 • Public co-crystal structure (PDB: 6YUM) supports structure-guided optimization and in silico docking • Poor membrane permeability enables strategic use as intracellular negative control • Supplied with full analytical documentation for reproducible in vitro kinase assays

Molecular Formula C22H26N4O7
Molecular Weight 458.5 g/mol
Cat. No. B12397843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-3
Molecular FormulaC22H26N4O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCOCCO)C1=NC2=C(C=NN2C=C1)C3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C22H26N4O7/c1-22(2,3)33-21(31)25(8-10-32-11-9-27)18-6-7-26-19(24-18)16(13-23-26)14-4-5-15(20(29)30)17(28)12-14/h4-7,12-13,27-28H,8-11H2,1-3H3,(H,29,30)
InChIKeyDBCKRCZJYUIKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic Acid (CK2-IN-3/IC20): A High-Selectivity CK2 Inhibitor for Precision Chemical Biology


2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid (also designated CK2-IN-3 or compound IC20) is a pyrazolo[1,5-a]pyrimidine-based small molecule that acts as a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) [1][2]. With a molecular formula of C22H26N4O7 and a molecular weight of 458.5 g/mol, it features a carboxylic acid moiety critical for potency, and its binding mode has been elucidated by X-ray crystallography (PDB: 6YUM) [3][4]. The compound is available from multiple research suppliers and is intended exclusively for laboratory research use .

Procurement Alert: Why Generic CK2 Inhibitors Cannot Substitute for 2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic Acid in High-Fidelity Experiments


The use of broadly acting or less-selective CK2 inhibitors (e.g., TBB, DRB) can confound experimental results due to significant off-target kinase inhibition [1]. Even advanced clinical-stage CK2 inhibitors like silmitasertib (CX-4945) are known to potently inhibit CLK2 and other off-targets, which can exert CK2-independent effects on cellular processes such as pre-mRNA splicing, thus compromising data interpretation in mechanistic studies [2][3]. The compound described herein was explicitly optimized from the pyrazolo[1,5-a]pyrimidine scaffold to achieve exclusive selectivity for CK2, providing a critical tool to isolate CK2-specific biology from the polypharmacology inherent to other inhibitors in the class [4]. The evidence detailed below establishes its quantifiable differentiation for studies requiring unambiguous target engagement.

Quantitative Differentiation Guide: 2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic Acid vs. Alternatives


CK2 Binding Affinity (Ki/Kd) and Selectivity vs. Silmitasertib (CX-4945) and TBB

This compound binds CK2 with a dissociation constant (Kd) or inhibition constant (Ki) of 12 nM, establishing it as a high-affinity tool [1]. While silmitasertib (CX-4945) demonstrates higher biochemical potency against CK2α (IC50 ~1 nM, Ki 0.38 nM) , the critical differentiation is functional selectivity. Silmitasertib potently inhibits CLK2 (IC50 ~4 nM) and other off-targets, leading to CK2-independent effects [2]. In contrast, this compound was described as exhibiting 'exclusive selectivity for CK2' within a broad kinase panel, making it the superior choice for experiments where confounding off-target activity must be eliminated [1]. Compared to the classic tool TBB (CK2 IC50 = 0.9-1.6 µM), this compound is over 70-fold more potent .

Casein Kinase 2 Kinase Inhibitor Binding Affinity

Cellular Potency and Permeability Limitation vs. Silmitasertib

Despite its high biochemical affinity, this compound exhibits a significant drop in potency in cellular assays, with cellular IC50 values in the low micromolar range, attributed to the polar carboxylic acid moiety which limits membrane permeability [1]. This is a key functional distinction from silmitasertib (CX-4945), which demonstrates robust cellular activity (e.g., anti-proliferative IC50 in Jurkat cells of 0.1 µM; cell proliferation assay IC50 = 3.7 µM) due to superior cell permeability [2][3]. Therefore, this compound is not suitable as a cellular probe for proliferation or viability assays.

Cellular Activity Cell Permeability Proliferation Assay

Aqueous Solubility and Physicochemical Properties vs. Silmitasertib and SGC-CK2-1

This compound possesses a calculated logP of 2.55 and a molecular weight of 458.5 g/mol, complying with Lipinski's Rule of Five [1]. While a reported aqueous solubility value of 38 exists (units unspecified), context from the primary literature confirms that the polar carboxylic acid group, while essential for target binding, negatively impacts cellular permeability [2]. In contrast, silmitasertib has a higher aqueous solubility of 280 µM, and the probe SGC-CK2-1 has a low solubility of 4 µM [3]. The compound's moderate lipophilicity and hydrogen-bonding capacity define its utility as an in vitro biochemical tool rather than a cellular or in vivo candidate.

Aqueous Solubility Physicochemical Property logP

Structural Binding Mode: Canonical Type-I ATP-Competitive Inhibition

X-ray crystallography (PDB ID: 6YUM) at 2.75 Å resolution confirms this compound binds to the ATP-binding site of human CK2α in a canonical Type-I binding mode [1][2]. The crystal structure reveals the precise orientation of the pyrazolo[1,5-a]pyrimidine hinge-binding moiety and the polar carboxylic acid interaction within the active site [1]. This detailed structural information is a key differentiator from many commercial CK2 inhibitors that lack publicly available co-crystal structures, providing a clear advantage for structure-activity relationship (SAR) studies and rational drug design efforts.

X-ray Crystallography Binding Mode Structure-Based Drug Design

Optimal Use Cases for 2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic Acid Based on Quantitative Evidence


In Vitro Biochemical Assays Requiring Unambiguous CK2 Target Engagement

This compound is the preferred tool for *in vitro* kinase assays, binding studies (e.g., SPR, ITC), and biophysical characterization where high-affinity binding (Ki/Kd = 12 nM) and absolute target selectivity are paramount to avoid confounding data from off-target kinases like CLK2, DAPK3, or HIPK3 [1][2]. Its exclusive CK2 selectivity profile, as described in the primary literature, ensures that any observed biochemical effect can be confidently attributed to CK2 inhibition [1].

Structural Biology and Structure-Based Drug Design (SBDD) Campaigns

The existence of a publicly available, high-resolution co-crystal structure with human CK2α (PDB: 6YUM) makes this compound an invaluable starting point for structure-guided optimization [3]. Researchers can use this structural information for *in silico* docking, molecular dynamics simulations, and the rational design of novel CK2 inhibitors with improved properties. It serves as an excellent reference ligand for developing new chemical series or validating computational models [3].

Negative Control Experiments for Cell Permeability

Given the documented drop in cellular potency due to limited membrane permeability caused by its carboxylic acid moiety, this compound can be strategically employed as a powerful negative control [1]. In experiments where a cell-permeable CK2 inhibitor (e.g., silmitasertib) elicits a biological effect, the absence of an effect with this compound at comparable extracellular concentrations provides strong evidence that the observed phenotype requires intracellular target engagement, thus controlling for extracellular or non-specific effects [1].

Academia and Biotech Research in Kinase Signaling and Cancer Biology

For academic labs and biotech companies investigating the fundamental biology of CK2 in cancer and other diseases, this compound offers a selective chemical probe to dissect CK2-specific signaling pathways from the polypharmacology of first-generation inhibitors like TBB or DRB [1][4]. Its use is specifically recommended for studying CK2's role in phosphorylation cascades, protein-protein interactions, and in vitro models of disease where a clean pharmacological tool is required [1][5].

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